molecular formula C22H16BrN3O2 B2536363 4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 903329-00-0

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2536363
CAS RN: 903329-00-0
M. Wt: 434.293
InChI Key: BWLBXGGQAVZHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been extensively studied for their potential use in cancer therapy, as they can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells.

Scientific Research Applications

Antiviral and Antitumor Activities

Quinazolinone derivatives have been extensively studied for their biological activities, including antiviral and antitumor effects. One study focused on the synthesis and evaluation of 2,3-disubstituted quinazolin-4(3H)-ones, revealing their potential against a variety of viruses, such as HIV, HSV, and vaccinia viruses, with specific derivatives showing distinct antiviral activity (P. Selvam et al., 2010). Similarly, research on water-soluble analogues of quinazolin-4-one-based antitumor agents like CB30865 demonstrated their high growth-inhibitory activity and unique biochemical characteristics, such as delayed cell-cycle arrest, while improving solubility and cytotoxicity (V. Bavetsias et al., 2002).

Pharmacological Significance

The pharmacological significance of quinazolinone derivatives extends beyond antiviral and antitumor activities. Studies have shown that various 6-bromoquinazolinone derivatives possess anti-inflammatory, analgesic, and antibacterial properties (Ch. Rajveer et al., 2010). This broad spectrum of activity highlights the compound's potential in developing new therapeutic agents.

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of quinazolinone derivatives has also been a significant area of interest. For example, studies on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines have proposed the formation of bromonium ylides as a key intermediate, showcasing the complex chemical interactions and potential for further chemical modifications (Jun He et al., 2016).

Antimicrobial Activity

Quinazolinones have also been investigated for their antimicrobial properties. Research on new quinazolinone derivatives has demonstrated potential as antibacterial and antifungal agents, providing a basis for the development of new antimicrobial treatments (N. Patel & A. R. Shaikh, 2011).

properties

IUPAC Name

4-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c1-14-24-20-5-3-2-4-19(20)22(28)26(14)18-12-10-17(11-13-18)25-21(27)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBXGGQAVZHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.